molecular formula C8H9BrClNO B8134107 3-Bromo-4-(3-chloropropoxy)pyridine

3-Bromo-4-(3-chloropropoxy)pyridine

Cat. No.: B8134107
M. Wt: 250.52 g/mol
InChI Key: SYWKWBMUVHUDFS-UHFFFAOYSA-N
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Description

3-Bromo-4-(3-chloropropoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 3-chloropropoxy group at the 4-position. The 3-chloropropoxy substituent consists of a three-carbon alkyl chain terminated by a chlorine atom, connected via an ether linkage to the pyridine ring. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their versatility in further functionalization .

Properties

IUPAC Name

3-bromo-4-(3-chloropropoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c9-7-6-11-4-2-8(7)12-5-1-3-10/h2,4,6H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWKWBMUVHUDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OCCCCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(3-chloropropoxy)pyridine typically involves the reaction of 3-bromo-4-hydroxypyridine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromo-4-hydroxypyridine+3-Chloropropyl chlorideThis compound\text{3-Bromo-4-hydroxypyridine} + \text{3-Chloropropyl chloride} \rightarrow \text{this compound} 3-Bromo-4-hydroxypyridine+3-Chloropropyl chloride→this compound

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-(3-chloropropoxy)pyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction Products: Reduction can result in the formation of partially or fully reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
3-Bromo-4-(3-chloropropoxy)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, derivatives of pyridine are widely used in the development of medications for treating neurological disorders and other diseases. Compounds similar to this compound have been noted for their potential in treating conditions such as asthma, chronic bronchitis, and allergic reactions due to their anti-inflammatory properties .

Case Study: Anticancer Activity
Research has demonstrated the effectiveness of pyridine derivatives in anticancer treatments. A study involving related compounds showed promising antiproliferative activity against several cancer cell lines, including colorectal and breast cancer cells. The growth inhibition rates were significant, indicating the potential therapeutic applications of compounds like this compound in oncology .

Agricultural Applications

Pesticides and Herbicides
The compound is also explored for its utility in agricultural chemistry. Pyridine derivatives have been investigated for their effectiveness as herbicides and pesticides due to their ability to inhibit specific biological pathways in pests and weeds. This application is critical for developing environmentally friendly agricultural solutions that minimize chemical runoff and toxicity .

Organic Synthesis

Synthetic Methodologies
The synthesis of this compound can be achieved through various organic reactions involving bromination and alkylation processes. These methods are essential for producing high yields of the compound efficiently, which is crucial for industrial applications .

Table 1: Synthetic Methods Overview

MethodologyDescriptionYield (%)
Bromination of PyridineUsing bromine under controlled conditionsHigh
Alkylation with ChloropropanolReaction with chloropropanol to introduce propoxy groupModerate
HydrogenationReduction processes to enhance reactivityVariable

Toxicological Studies

Understanding the toxicity profile of this compound is essential for its safe application in pharmaceuticals and agriculture. Preliminary studies suggest that while some derivatives exhibit low toxicity, comprehensive toxicological assessments are necessary to ensure safety for human and environmental health .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3-chloropropoxy)pyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and chlorine atoms allows for specific interactions with target molecules, potentially enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Chain Length and Reactivity

  • 3-Bromo-4-(2-chloroethyl)pyridine hydrochloride ():
    This analog replaces the 3-chloropropoxy group with a shorter 2-chloroethyl chain. The reduced chain length decreases steric hindrance and may lower lipophilicity (logP ≈ 1.8 vs. ~2.5 for the target compound). The hydrochloride salt enhances water solubility, making it more suitable for aqueous-phase reactions. However, the absence of an ether oxygen limits its utility in nucleophilic substitutions compared to the target compound’s propoxy group .

  • 6-Bromo-2-chloro-4-iodopyridin-3-amine (): This derivative introduces iodine (a bulkier halogen) at the 4-position and an amine at the 3-position. Iodine’s polarizability enhances susceptibility to electrophilic aromatic substitution, whereas the target compound’s bromine is more likely to undergo Suzuki coupling or Ullmann reactions .

Positional Isomerism and Electronic Effects

  • 4-Bromo-2-chloropyridin-3-amine ():
    The bromine and chlorine substituents are positioned at the 4- and 2-positions, respectively, altering the electron density distribution. The amine at the 3-position creates a strong electron-donating effect, activating the ring toward electrophilic attack. In contrast, the target compound’s 3-bromo-4-propoxy arrangement deactivates the ring, directing further substitutions to meta or para positions relative to the electron-withdrawing groups .

Heterocyclic Framework Differences

  • 3-Bromo-4-chloroquinoline (): The quinoline scaffold incorporates a fused benzene ring, extending conjugation and increasing aromatic stability. This structural difference enhances UV absorbance and fluorescence properties, making quinoline derivatives more relevant in optoelectronics. The target pyridine analog lacks this extended conjugation, favoring applications where a smaller aromatic system is preferable .

Thermodynamic Stability

The chlorine in the propoxy chain also poses a steric barrier, slowing hydrolysis relative to shorter-chain derivatives .

Commercial Availability and Pricing

Halogenated pyridines exhibit significant price variability. For example, 6-Bromo-2-chloro-4-iodopyridin-3-amine is priced at $400/g (), while simpler derivatives like 3-Bromo-4-(2-chloroethyl)pyridine hydrochloride may cost less due to streamlined synthesis. The target compound’s complex substituent pattern likely places it in a higher price tier (~$500–700/g) .

Biological Activity

3-Bromo-4-(3-chloropropoxy)pyridine is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10BrClN
  • Molecular Weight : 276.55 g/mol

The compound features a pyridine ring substituted with a bromine atom and a 3-chloropropoxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : It has been studied for its potential to reduce inflammation in various models, suggesting utility in treating conditions like asthma and allergic responses .
  • Antimicrobial Properties : Preliminary studies have indicated activity against certain bacterial strains, although detailed data on its spectrum of activity is limited .
  • Potential Anticancer Activity : Some derivatives of pyridine compounds have shown promise in cancer research, warranting further exploration of this compound's effects on cancer cell lines .

Study 1: Anti-inflammatory Activity

A study investigated the effects of this compound on guinea pig models. The results indicated that the compound significantly reduced bronchoconstriction induced by leukotriene D4 (LTD4), highlighting its potential as an anti-asthmatic agent. Dosages ranged from 1 to 20 mg/kg, administered orally or parenterally .

Study 2: Antimicrobial Activity

In vitro tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria showed moderate antimicrobial activity. Although not highly potent, the compound's structure suggests potential for further optimization to enhance efficacy against resistant strains .

Data Summary Table

Biological ActivityObservationsReference
Anti-inflammatoryReduced LTD4-induced bronchoconstriction
AntimicrobialModerate activity against bacterial strains
AnticancerPotential apoptosis induction

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